![molecular formula C16H15N3O2S B2481061 N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-70-5](/img/structure/B2481061.png)
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of tetrahydropyrimidine-2-thiones with chloroacetates or other suitable reagents. For example, compounds related to the subject chemical have been synthesized via reactions involving ethyl chloroacetate and N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides, yielding derivatives with antimicrobial activities (Gein et al., 2015). This indicates a multi-step synthetic pathway involving initial preparation of the pyrimidine core followed by cyclization to form the thiazolopyrimidine framework.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidines has been thoroughly analyzed, revealing a variety of conformations based on substituent variations. Crystallographic studies have shown that the orientation of aryl rings and the presence of substituents significantly affect the molecular conformation and packing in the solid state, influencing the compound's overall properties (Nagarajaiah & Begum, 2014).
Chemical Reactions and Properties
Thiazolo[3,2-a]pyrimidines engage in a variety of chemical reactions, facilitating the introduction of different functional groups. This versatility is exemplified by reactions leading to antimicrobial active derivatives, highlighting the compounds' reactivity towards halides and the ability to undergo further functionalization (Kolisnyk et al., 2015).
科学的研究の応用
Structural Modifications and Molecular Interactions
- Thiazolopyrimidines, including compounds similar to N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, show varied molecular interactions based on different substituents at key positions. These interactions are pivotal in understanding their conformational features and potential applications in drug design (Nagarajaiah & Begum, 2014).
Synthesis of Novel Derivatives
- Research into synthesizing novel thiazolopyrimidines derivatives explores their potential as anti-inflammatory and analgesic agents. This includes understanding their structural properties and biological activity, which can be pivotal in developing new therapeutic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Reactions and Synthesis Techniques
- Investigations into the synthesis and reactions of similar thiazolopyrimidines compounds help in understanding the chemical pathways and potential applications of these compounds in pharmaceutical research (Kappe & Roschger, 1989).
Potential Biological Activities
- Some thiazolopyrimidines derivatives have been evaluated for their antimicrobial activities, indicating their potential use in developing new antibacterial and antifungal agents. This area of research is crucial for addressing growing concerns about antibiotic resistance (Akbari et al., 2008).
Synthesis of Functionalized Derivatives
- The synthesis of functionalized thiazolopyrimidines explores the creation of new compounds with potentially unique and useful properties. This research is important for expanding the diversity of compounds available for various applications, including medicinal chemistry (Peterlin-Mašič et al., 2000).
Antitumor and Anti-Inflammatory Potential
- Novel derivatives of thiazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their potential application in cancer and inflammation treatment (Rahmouni et al., 2016).
作用機序
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mode of Action
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
It is known that thiazolo[3,2-a]pyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that these compounds may interact with multiple biochemical pathways related to these biological processes.
Result of Action
It has been reported that thiazolopyrimidine derivatives, including this compound, have shown potent cytotoxic activity against various cancer cell lines . For instance, compound 4g, a derivative of thiazolopyrimidine, exhibited potent cytotoxic activity with IC50 values of 3.1±0.4 µM and 9.8±0.4 µM against A549 and HeLa cell lines, respectively .
Safety and Hazards
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-5-4-6-10(2)13(9)18-14(20)12-7-17-16-19(15(12)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLHBNHCIYKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)

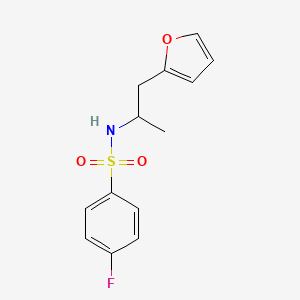
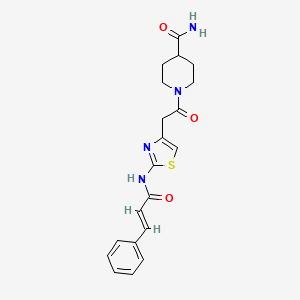
![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2480982.png)

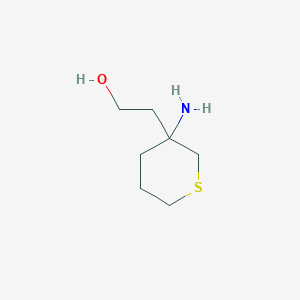
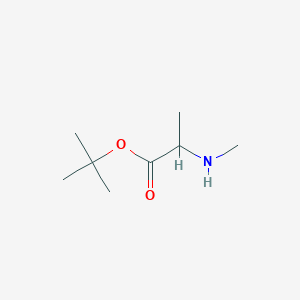


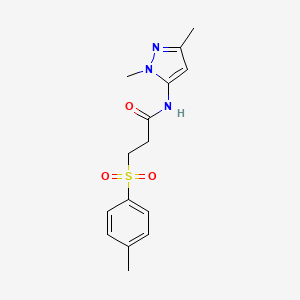

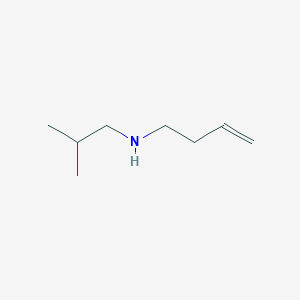
![N-naphthalen-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2481001.png)